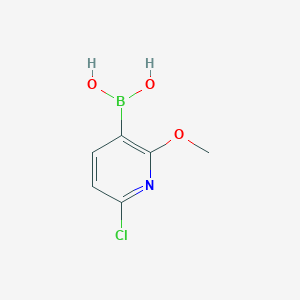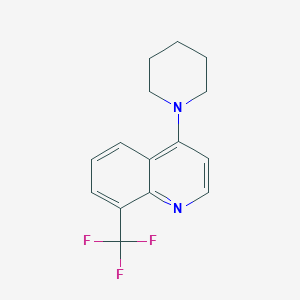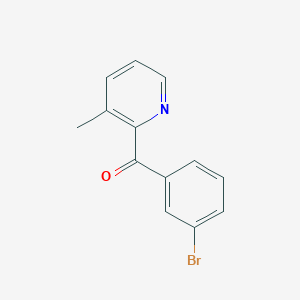
1,5-二氨基-4-苯基-1H-咪唑
描述
4-phenyl-1H-imidazole-1,5-diamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-1H-imidazole-1,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-imidazole-1,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
1,5-二氨基-4-苯基-1H-咪唑衍生物已被合成并评估其抗菌活性。 研究表明其对多种细菌菌株有效,例如金黄色葡萄球菌、大肠杆菌和枯草芽孢杆菌 .
蛋白质-配体相互作用
该化合物已被用于研究嗜热嗜酸菌Picrophilus torridus中细胞色素P450的蛋白质-配体相互作用。 了解这些相互作用对于药物设计和酶工程至关重要 .
血红素配体合成
它在重组人吲哚胺2,3-双加氧酶的结晶过程中被用作血红素配体,这对研究该治疗靶点的结构和功能具有重要意义 .
金属配合物的合成
该化合物参与了与铜和钴等金属的配合物的合成。 这些配合物在催化和材料科学方面具有潜在的应用 .
太阳能电池技术
包括类似于1,5-二氨基-4-苯基-1H-咪唑的咪唑衍生物已被引入平面钙钛矿太阳能电池中的n型中间层,以实现有效的电子传输,从而提高太阳能电池效率 .
合成化学
作用机制
Target of Action
The primary target of 4-Phenyl-1H-Imidazole-1,5-Diamine is the Putative Cytochrome P450 . Cytochrome P450 is a family of enzymes that play a significant role in the metabolism of drugs and other substances in the body.
Mode of Action
It is known that imidazole derivatives can form optimal h-bond interactions with their enzyme targets . This interaction could potentially lead to changes in the enzyme’s activity, thereby influencing the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of biochemical applications . They are used in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological and pharmacological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
生化分析
Biochemical Properties
4-phenyl-1H-imidazole-1,5-diamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 4-phenyl-1H-imidazole-1,5-diamine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activity within the cell.
Molecular Mechanism
At the molecular level, 4-phenyl-1H-imidazole-1,5-diamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-phenyl-1H-imidazole-1,5-diamine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under normal storage conditions but can degrade under extreme conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of 4-phenyl-1H-imidazole-1,5-diamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, toxic or adverse effects can occur. For example, high doses may lead to significant inhibition of cytochrome P450 enzymes, resulting in altered drug metabolism and potential toxicity .
Metabolic Pathways
4-phenyl-1H-imidazole-1,5-diamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 4-phenyl-1H-imidazole-1,5-diamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution can affect its localization and accumulation within specific tissues or cellular compartments.
Subcellular Localization
The subcellular localization of 4-phenyl-1H-imidazole-1,5-diamine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
4-phenylimidazole-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-8(12-6-13(9)11)7-4-2-1-3-5-7/h1-6H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBUHTUNHGSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)
![2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1487541.png)
